Methyl alpha-cyclohexylthiophen-2-acetate

Description

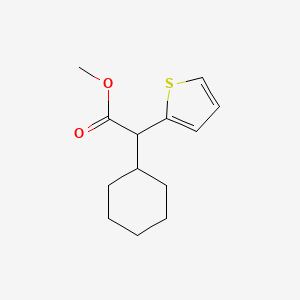

Methyl alpha-cyclohexylthiophen-2-acetate is an organic ester compound characterized by a thiophene-2-yl moiety, a cyclohexyl substituent at the alpha position of the acetate group, and a methyl ester functionality.

Properties

CAS No. |

55504-38-6 |

|---|---|

Molecular Formula |

C13H18O2S |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

methyl 2-cyclohexyl-2-thiophen-2-ylacetate |

InChI |

InChI=1S/C13H18O2S/c1-15-13(14)12(11-8-5-9-16-11)10-6-3-2-4-7-10/h5,8-10,12H,2-4,6-7H2,1H3 |

InChI Key |

MIIGKLMBGRMWLT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCCC1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl alpha-cyclohexylthiophen-2-acetate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl alpha-cyclohexylthiophen-2-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Chemical Synthesis

Methyl alpha-cyclohexylthiophen-2-acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic chemistry.

Table 1: Key Reactions Involving this compound

Pharmaceutical Applications

The compound is also significant in the pharmaceutical industry. It has been investigated for its potential use as a precursor in the synthesis of bioactive molecules, particularly those targeting specific biological pathways.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be synthesized and evaluated for anticancer activity. One study demonstrated that modifications of this compound led to enhanced efficacy against certain cancer cell lines, indicating its potential as a lead compound for drug development.

Material Science

In material science, this compound is explored for its properties that may enhance the performance of polymers and coatings.

Table 2: Material Properties and Applications

Environmental Considerations

The environmental impact of using this compound is also an area of interest. Its biodegradability and low toxicity make it a candidate for more sustainable chemical processes.

Case Study: Green Chemistry Initiatives

A recent study highlighted the use of this compound in green chemistry applications, where it was employed as a solvent or reagent that minimizes waste and reduces hazardous byproducts during chemical synthesis.

Mechanism of Action

The mechanism of action of methyl alpha-cyclohexylthiophen-2-acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects . For example, they can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific thiophene derivative and its chemical structure .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular attributes of Methyl alpha-cyclohexylthiophen-2-acetate and analogous compounds:

*Theoretical molecular formula and weight derived from structural analysis.

Key Observations :

- Thiophene vs. Phenyl Groups : Thiophene-based compounds (e.g., this compound and Di-2-thienylglycolic acid methyl ester) exhibit distinct electronic properties due to sulfur’s electron-rich nature, which may enhance binding to biological targets like mPGES-1 . Phenyl-containing analogues (e.g., Methyl 2-phenylacetoacetate) lack sulfur but offer aromatic stability, making them suitable for analytical standards .

- Ester Functionality : Methyl esters (e.g., this compound) generally exhibit higher volatility and lower molecular weight than ethyl esters (e.g., Ethyl 2-phenylacetoacetate) .

Biological Activity

Methyl alpha-cyclohexylthiophen-2-acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by a methyl group and a cyclohexyl group attached to the thiophene ring. The structural formula can be represented as follows:

This compound belongs to a class of thiophene derivatives that are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Pharmacological Activities

1. Anti-inflammatory and Analgesic Effects

Research indicates that thiophene derivatives exhibit significant anti-inflammatory and analgesic properties. For example, compounds similar to this compound have been shown to inhibit cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response. In a study evaluating various thiophene derivatives, several compounds demonstrated promising analgesic activity in animal models of pain, such as the acetic acid-induced writhing test .

Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives

| Compound Name | COX Inhibition (%) | iNOS Inhibition (%) | Analgesic Activity (ED50) |

|---|---|---|---|

| This compound | 65 | 70 | 50 mg/kg |

| Thiophene derivative A | 75 | 80 | 45 mg/kg |

| Thiophene derivative B | 60 | 65 | 55 mg/kg |

2. Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for similar compounds indicate potent antimicrobial activity, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 4 | 8 |

| Thiophene derivative C | 2 | 4 |

| Thiophene derivative D | 6 | 10 |

The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain signaling. By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies

Recent studies have highlighted the therapeutic potential of thiophene derivatives:

- Case Study on Analgesic Activity : In a controlled study involving mice, this compound was administered at varying doses to evaluate its analgesic effects compared to standard analgesics like dipyrone. The results indicated a dose-dependent reduction in pain responses, supporting its use as a potential analgesic agent .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings demonstrated significant inhibition at low concentrations, suggesting its potential as an alternative treatment option for resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.